molecular formula C30H38NO+ B10853461 butyl-[2-[4-[(Z)-1,2-diphenylbut-1-enyl]phenoxy]ethyl]-dimethylazanium

butyl-[2-[4-[(Z)-1,2-diphenylbut-1-enyl]phenoxy]ethyl]-dimethylazanium

Cat. No.: B10853461
M. Wt: 428.6 g/mol
InChI Key: XBHNGFNRRMMONL-FLWNBWAVSA-N
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Description

Butyl-[2-[4-[(Z)-1,2-diphenylbut-1-enyl]phenoxy]ethyl]-dimethylazanium is a complex organic compound with a unique structure that includes a butyl group, a phenoxyethyl group, and a dimethylazanium group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl-[2-[4-[(Z)-1,2-diphenylbut-1-enyl]phenoxy]ethyl]-dimethylazanium typically involves multiple steps, including the formation of the phenoxyethyl intermediate and subsequent reactions to introduce the butyl and dimethylazanium groups. Common synthetic routes may involve:

    Formation of the Phenoxyethyl Intermediate: This step often involves the reaction of 4-[(Z)-1,2-diphenylbut-1-enyl]phenol with an appropriate alkylating agent under basic conditions.

    Introduction of the Butyl Group: The phenoxyethyl intermediate is then reacted with a butylating agent, such as butyl bromide, under suitable conditions to form the butylated product.

    Formation of the Dimethylazanium Group: The final step involves the quaternization of the nitrogen atom with dimethyl sulfate or a similar reagent to form the dimethylazanium group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Butyl-[2-[4-[(Z)-1,2-diphenylbut-1-enyl]phenoxy]ethyl]-dimethylazanium can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Butyl-[2-[4-[(Z)-1,2-diphenylbut-1-enyl]phenoxy]ethyl]-dimethylazanium has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It may be used in studies related to cell signaling, receptor binding, and other biological processes.

    Industry: It can be used in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of butyl-[2-[4-[(Z)-1,2-diphenylbut-1-enyl]phenoxy]ethyl]-dimethylazanium involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to butyl-[2-[4-[(Z)-1,2-diphenylbut-1-enyl]phenoxy]ethyl]-dimethylazanium include:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C30H38NO+

Molecular Weight

428.6 g/mol

IUPAC Name

butyl-[2-[4-[(Z)-1,2-diphenylbut-1-enyl]phenoxy]ethyl]-dimethylazanium

InChI

InChI=1S/C30H38NO/c1-5-7-22-31(3,4)23-24-32-28-20-18-27(19-21-28)30(26-16-12-9-13-17-26)29(6-2)25-14-10-8-11-15-25/h8-21H,5-7,22-24H2,1-4H3/q+1/b30-29-

InChI Key

XBHNGFNRRMMONL-FLWNBWAVSA-N

Isomeric SMILES

CCCC[N+](C)(C)CCOC1=CC=C(C=C1)/C(=C(/CC)\C2=CC=CC=C2)/C3=CC=CC=C3

Canonical SMILES

CCCC[N+](C)(C)CCOC1=CC=C(C=C1)C(=C(CC)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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